molecular formula C32H36N2 B14284348 Tetrakis(4-ethylphenyl)hydrazine CAS No. 124445-37-0

Tetrakis(4-ethylphenyl)hydrazine

Cat. No.: B14284348
CAS No.: 124445-37-0
M. Wt: 448.6 g/mol
InChI Key: BZKKGCAICGWEPO-UHFFFAOYSA-N
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Description

Tetrakis(4-ethylphenyl)hydrazine is an organic compound characterized by the presence of four ethylphenyl groups attached to a central hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-ethylphenyl)hydrazine typically involves the reaction of 4-ethylphenylhydrazine with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-ethylphenylhydrazine is reacted with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, organolithium compounds.

Major Products Formed:

    Oxidation: Corresponding oxides of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted ethylphenyl derivatives.

Scientific Research Applications

Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.

Comparison with Similar Compounds

Properties

CAS No.

124445-37-0

Molecular Formula

C32H36N2

Molecular Weight

448.6 g/mol

IUPAC Name

1,1,2,2-tetrakis(4-ethylphenyl)hydrazine

InChI

InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3

InChI Key

BZKKGCAICGWEPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC

Origin of Product

United States

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